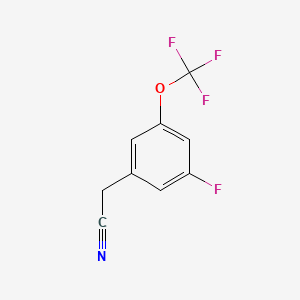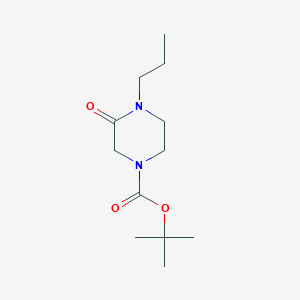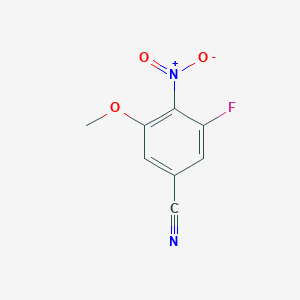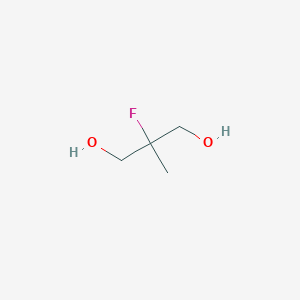
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1352999-52-0 . It has a molecular weight of 219.14 and its IUPAC name is [3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature .Scientific Research Applications
1. Chemical Reactivity and Characterization
The chemical reactivity of closely related compounds to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile has been explored. For example, an unusual reactivity was observed in 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound, which was then characterized using NMR and MS/MS studies (Stazi et al., 2010).
2. Application in Organic Synthesis
These compounds have utility in organic synthesis. The synthesis of α-fluoroacetonitriles has been achieved by treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (Letourneau & Mccarthy, 1985). Also, the use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes has been demonstrated (Thomoson & Dolbier, 2013).
3. Role in Fluorination Reactions
These compounds also play a role in fluorination reactions. For instance, nuclear fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor® was conducted (Stephens & Blake, 2004). Additionally, fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds was studied, highlighting the importance of these fluoromethyl groups in pharmaceutical and agrochemical fields (Koike & Akita, 2016).
4. Role in Medicinal Chemistry
In medicinal chemistry, the trifluoromethoxy group, related to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, is significant. It is increasingly used in pharmaceuticals for various therapeutic purposes, such as in analgesics, cardiovascular drugs, and neurological drugs, among others (Jeschke, Baston & Leroux, 2007).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAVDYKHYBCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)


